4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine 4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine
Brand Name: Vulcanchem
CAS No.: 111897-11-1
VCID: VC6658288
InChI: InChI=1S/C12H15N3O/c1-2-12(16-7-1)11-8-10(14-15-11)9-3-5-13-6-4-9/h1-2,7-9,13H,3-6H2,(H,14,15)
SMILES: C1CNCCC1C2=CC(=NN2)C3=CC=CO3
Molecular Formula: C12H15N3O
Molecular Weight: 217.272

4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine

CAS No.: 111897-11-1

Cat. No.: VC6658288

Molecular Formula: C12H15N3O

Molecular Weight: 217.272

* For research use only. Not for human or veterinary use.

4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine - 111897-11-1

Specification

CAS No. 111897-11-1
Molecular Formula C12H15N3O
Molecular Weight 217.272
IUPAC Name 4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidine
Standard InChI InChI=1S/C12H15N3O/c1-2-12(16-7-1)11-8-10(14-15-11)9-3-5-13-6-4-9/h1-2,7-9,13H,3-6H2,(H,14,15)
Standard InChI Key QZJXKXUEPLFGHA-UHFFFAOYSA-N
SMILES C1CNCCC1C2=CC(=NN2)C3=CC=CO3

Introduction

Chemical Identity and Structural Features

Basic Identifiers

4-[3-(2-Furyl)-1H-pyrazol-5-yl]piperidine belongs to the class of piperidine-pyrazole hybrids. Key identifiers include:

PropertyValueSource
CAS Number111897-11-1
Molecular FormulaC12H15N3O\text{C}_{12}\text{H}_{15}\text{N}_3\text{O}
Molecular Weight217.27 g/mol
IUPAC Name4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidine
Storage ConditionsAmbient temperature

The piperidine ring adopts a chair conformation, while the pyrazole and furan rings contribute planar rigidity. The furan’s oxygen atom introduces polarity, influencing solubility and intermolecular interactions .

Spectroscopic Characterization

Although direct spectral data for this compound are scarce, analogs provide insights:

  • IR Spectroscopy: Pyrazole C=N stretches typically appear near 1600 cm1^{-1}, while furan C-O-C vibrations occur at 1250–1000 cm1^{-1} .

  • 1^1H NMR: Piperidine protons resonate as multiplet signals between 1.5–3.0 ppm. Pyrazole protons (H-3 and H-5) appear as singlets near 6.0–7.0 ppm, while furan protons (H-2 and H-5) show coupling constants of ~3.5 Hz .

  • Mass Spectrometry: Expected molecular ion peak at m/z 217.27, with fragmentation patterns involving loss of the furan ring (~68 Da) .

Synthesis and Structural Modifications

Synthetic Routes

The compound is synthesized via multi-step reactions, often starting from 4-aminopiperidine and furyl-substituted pyrazole precursors. A plausible route involves:

  • Cyclocondensation: Reaction of hydrazine derivatives with diketones to form the pyrazole ring .

  • Coupling: Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the furan moiety.

  • Purification: Column chromatography or recrystallization to achieve >95% purity .

For example, 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol reacts with acetyl acetone and aldehydes to form pyrazole intermediates, which are then coupled to piperidine derivatives .

Structural Analogs and Activity

Modifications to the parent structure alter bioactivity:

AnalogSubstituentBioactivitySource
4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperidineChlorophenylAntitumoral (tubulin inhibition)
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidineNitro/trifluoromethylPotential pharmaceutical precursor

The furan ring’s electron-rich nature enhances binding to biological targets, while piperidine improves bioavailability .

Physicochemical Properties

Solubility and Stability

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the furan and pyrazole groups. Limited aqueous solubility (estimated logP ~2.5) .

  • Stability: Stable under ambient conditions but susceptible to UV degradation and oxidation at elevated temperatures .

Thermal Properties

  • Melting Point: Unreported; analogs with similar structures melt between 150–200°C .

  • Thermogravimetric Analysis (TGA): Expected decomposition above 250°C, consistent with heterocyclic stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator